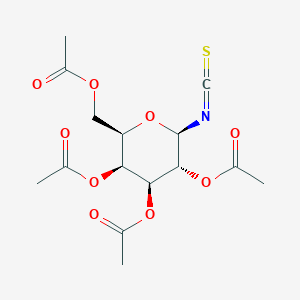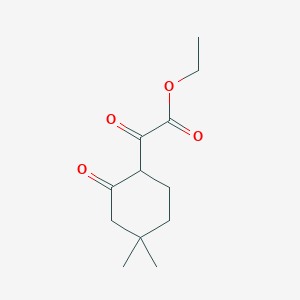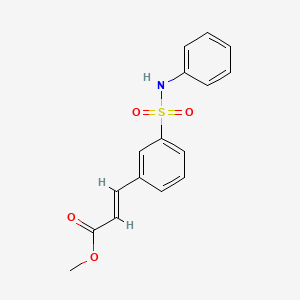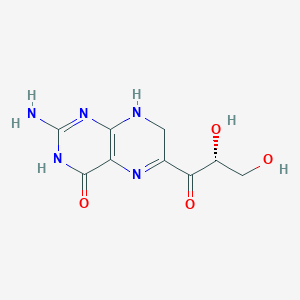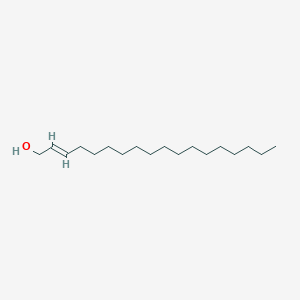
(E)-2-Octadecenol
Overview
Description
(E)-2-Octadecenol, also known as trans-2-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It is characterized by the presence of a double bond between the second and third carbon atoms in the trans configuration. This compound is commonly found in nature and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-2-Octadecenol can be synthesized through several methods, including the reduction of (E)-2-octadecenoic acid (oleic acid) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the acid in an appropriate solvent, such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of oleic acid esters, followed by saponification to yield the desired alcohol. This process involves the use of catalysts such as palladium or nickel to facilitate the hydrogenation reaction, which is carried out under elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Octadecenol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form (E)-2-octadecenal or (E)-2-octadecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form octadecanol using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (E)-2-octadecenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: (E)-2-Octadecenal, (E)-2-Octadecenoic acid.
Reduction: Octadecanol.
Substitution: (E)-2-Octadecenyl chloride.
Scientific Research Applications
(E)-2-Octadecenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and lubricants.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations for skin care.
Industry: Utilized in the production of cosmetics, fragrances, and as an emulsifying agent in various formulations.
Mechanism of Action
The mechanism of action of (E)-2-octadecenol involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its amphiphilic nature. This integration can affect membrane fluidity and permeability, influencing various cellular processes. Additionally, this compound can act as a precursor to bioactive molecules, such as fatty acid derivatives, which can modulate signaling pathways and cellular responses.
Comparison with Similar Compounds
(E)-2-Octadecenol can be compared with other similar compounds, such as:
Octadecanol: A saturated fatty alcohol with no double bonds, resulting in different physical and chemical properties.
(Z)-2-Octadecenol: The cis isomer of this compound, which has different spatial configuration and potentially different biological activities.
Oleyl Alcohol: Another unsaturated fatty alcohol with a double bond at the 9th position, used in similar applications but with distinct properties.
Uniqueness: this compound’s trans configuration and specific position of the double bond confer unique properties, such as higher melting point and different reactivity compared to its cis isomer and other fatty alcohols.
Properties
IUPAC Name |
(E)-octadec-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-17,19H,2-15,18H2,1H3/b17-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNAESABLXLQEY-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016942 | |
| Record name | 2-Octadecen-1-ol, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41207-34-5 | |
| Record name | 2-Octadecen-1-ol, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


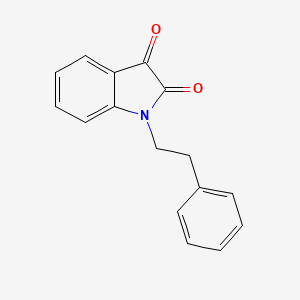
![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)

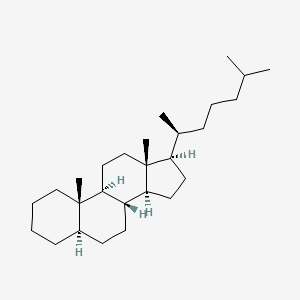
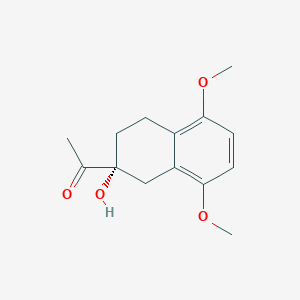
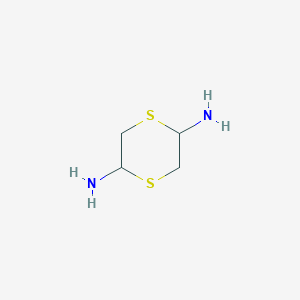
![Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-](/img/structure/B3265838.png)

